N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide
Description
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide is a Schiff base synthesized via condensation of 3,5-dihydroxybenzohydrazide with 2,3-dichlorobenzaldehyde. Its structure features a hydrazone linkage (C=N─N─) connecting two aromatic moieties: a 3,5-dihydroxy-substituted benzoyl group and a 2,3-dichlorophenyl ring. The E-configuration of the imine bond ensures planarity, facilitating π-π stacking and hydrogen bonding, which are critical for biological interactions and crystallization behavior .
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3,5-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-3-1-2-8(13(12)16)7-17-18-14(21)9-4-10(19)6-11(20)5-9/h1-7,19-20H,(H,18,21)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPBUEMAVZYXFX-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3,5-dihydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.
Biology: Schiff bases, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s ability to form stable complexes with metal ions has led to its investigation as a potential drug candidate for treating various diseases.
Industry: Schiff bases are used in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Halogen Substitution Patterns
- Target Compound : 2,3-Dichlorophenyl group provides ortho and meta chlorines, creating steric hindrance and electron-withdrawing effects.
- (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide () : Substitutes 5-chloro-2-hydroxyphenyl, reducing steric bulk compared to 2,3-dichloro. The hydroxyl group enhances hydrogen bonding capacity .
- 4-Chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide () : Bromine atoms at 3,5-positions increase molecular weight (MW = 438.5 g/mol) and lipophilicity (clogP ≈ 4.2) compared to the target compound (MW = 371.2 g/mol; clogP ≈ 3.1). The additional hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .
Functional Group Modifications
- (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide (): Replaces 3,5-dihydroxy with a methoxy group, reducing hydrogen bonding donors from 3 to 1.
- The monohydrate form stabilizes the crystal lattice via N─H···O interactions .
Solubility and Stability
- Hydroxyl-rich analogs (e.g., ) exhibit improved aqueous solubility (logS ≈ -3.5) but lower membrane permeability (PAMPA logPe ≈ -5.2) compared to methoxy-substituted derivatives (logS ≈ -4.1, logPe ≈ -4.8) .
- The target compound’s 3,5-dihydroxy groups may enhance solubility in polar solvents (e.g., DMSO, ethanol) but increase susceptibility to oxidative degradation.
Crystallographic and Structural Insights
- Hydrogen Bonding : The target compound’s hydroxyl groups form O─H···N and N─H···O bonds, stabilizing a planar conformation (deviation: 0.062 Å) . In contrast, methoxy-substituted analogs rely on weaker C─H···O interactions .
- Crystal Packing: Monohydrate forms (e.g., ) exhibit layered structures via π-π stacking (3.8 Å spacing), whereas anhydrous derivatives (e.g., ) adopt denser packing due to halogen interactions .
Biological Activity
N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide, a compound derived from the condensation of 2,3-dichlorobenzaldehyde and 3,5-dihydroxybenzohydrazide, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a hydrazone linkage characterized by the presence of a 2,3-dichlorophenyl group and a 3,5-dihydroxybenzohydrazide moiety. Its structure is represented as follows:
- Molecular Weight : 348.19 g/mol
- Melting Point : Approximately 218-220 °C
- Solubility : Limited solubility in water but soluble in organic solvents like ethanol and DMSO.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential use in preventing oxidative damage associated with various diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against gram-positive and gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In particular:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Case Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis .
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
